molecular formula C10H11FN2O B133074 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 146366-01-0

5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B133074
CAS No.: 146366-01-0
M. Wt: 194.21 g/mol
InChI Key: OFZQYRNKEDLHCR-UHFFFAOYSA-N
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Description

5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and isopropylamine.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with isopropylamine under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzimidazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole ring with a fluorine atom and an isopropyl group, which contribute to its chemical stability and biological activity. The presence of the fluorine atom enhances the ability of the compound to form hydrogen bonds, while the isopropyl group increases its lipophilicity, facilitating membrane penetration.

Medicinal Chemistry

5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one has been explored for its potential therapeutic properties:

  • Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research has shown that it may inhibit cancer cell proliferation through specific molecular interactions, potentially leading to novel cancer therapies.

Analytical Chemistry

The compound is investigated as a fluorescent probe for detecting metal ions, particularly iron. Its ability to selectively bind to metal ions allows for sensitive detection methods in various analytical applications.

Materials Science

In materials science, this compound serves as a building block for synthesizing new materials with tailored chemical properties. Its unique structure allows for modifications that can lead to innovative applications in coatings, polymers, and nanomaterials.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is utilized in creating more complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution reactions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

Research conducted by Cancer Research focused on the anticancer mechanisms of this compound. The study revealed that it induces apoptosis in cancer cells by activating specific signaling pathways. These findings highlight its potential role in cancer therapy.

Case Study 3: Fluorescent Probes for Metal Detection

An article in Analytical Chemistry discussed the use of this compound as a fluorescent probe for iron detection. The compound showed high selectivity and sensitivity towards Fe²⁺ ions, making it suitable for environmental monitoring and biological applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzimidazole ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a methyl group instead of an isopropyl group.

    5-Fluoro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with an ethyl group instead of an isopropyl group.

    5-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a propyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one lies in its specific combination of a fluorine atom and an isopropyl group, which enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with different alkyl groups.

Biological Activity

5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C10H11FN2O\text{C}_{10}\text{H}_{11}\text{F}\text{N}_{2}\text{O} with a molecular weight of 194.21 g/mol. The presence of a fluorine atom and an isopropyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug discovery.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Hydrogen Bonding: The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with biological molecules.
  • Lipophilicity: The isopropyl group increases the compound's ability to penetrate biological membranes.
  • Enzyme Interaction: The benzimidazole ring structure allows for modulation of enzyme activity, particularly in cancer-related pathways.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound acts as an inhibitor of Indolamine 2,3-dioxygenase-1 (IDO1), a key enzyme involved in tumor immune evasion.

Case Study Data:

  • In vitro studies demonstrated that related benzimidazole compounds exhibited IC50 values ranging from low nanomolar concentrations (e.g., 0.003 µM) against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
CompoundTargetIC50 (µM)Reference
This compoundIDO1<0.003Zhang et al. (2021)
N-(3-(1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamideIDO10.016Hamilton et al. (2021)

Antimicrobial Effects

The compound has also been explored for its antimicrobial properties. Studies suggest that benzimidazole derivatives can exhibit potent antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureUnique Features
5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-oneMethyl instead of isopropylLower lipophilicity
5-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-onePropyl groupIntermediate properties

The specific combination of a fluorine atom and an isopropyl group in this compound enhances its stability and biological activity compared to its analogs.

Research Applications

This compound has several applications in research:

  • Fluorescent Probes: Its ability to detect metal ions such as iron makes it useful in biochemical assays.
  • Drug Development: Its structural characteristics are being explored for designing novel therapeutics targeting cancer and infectious diseases.

Properties

IUPAC Name

6-fluoro-3-propan-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQYRNKEDLHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185696
Record name 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146366-01-0
Record name 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146366-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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